molecular formula C6H5O4- B1264760 5-Oxo-2,5-dihydro-2-furylacetate

5-Oxo-2,5-dihydro-2-furylacetate

Cat. No. B1264760
M. Wt: 141.1 g/mol
InChI Key: HPEKPJGPWNSAAV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-2,5-dihydro-2-furylacetate is a monocarboxylic acid anion that is the conjugate base of 5-oxo-2,5-dihydro-2-furylacetic acid, formed via deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 5-oxo-2,5-dihydro-2-furylacetic acid.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of 5-substituted-2-furylacetic acids : A study by Hayes et al. (2010) outlined a general route to synthesize 5-substituted-2-furylacetic acids, including natural metabolites like plakorsin B. This process involves smooth silver(I)-catalyzed cyclizations and in situ dehydration, providing high overall yields of these acids (Hayes et al., 2010).

  • Application in Synthesis of Tetrahydropyrimidinones : Vakhula et al. (2018) demonstrated the use of 5-Aryl-2-furaldehydes, which can be obtained from furfural, in the synthesis of tetrahydropyrimidinones using the Biginelli reaction. This process involved catalysis by FeCl3·6H2O (Vakhula et al., 2018).

  • Oxidation of 2-furylethanols : Another study by Hayes et al. (2010) discussed the Jones oxidation of 5-substituted-2-furylethanols, leading to the formation of dihydro-2-(2-oxoethyl)furan-3(2H)-ones, following an Achmatowicz-type oxidative ring opening and subsequent reclosure. This study highlights the unique oxidation pathways of furylethanol derivatives (Hayes et al., 2010).

Biochemical and Biological Studies

  • Oxidation of Cellular DNA : Research by Ravanat et al. (2000) indicated that singlet oxygen can induce oxidation of cellular DNA, with a significant increase in the level of modified DNA bases, such as 8-oxo-7,8-dihydro-2′-deoxyguanosine. This study provides insight into the cellular impacts of oxidative stress (Ravanat et al., 2000).

  • Eicosatetraenoic Acid-induced Activation : A study by Gore et al. (2014) explored the inhibition of 5-oxo-6,8,11,14-eicosatetraenoic acid-induced activation of neutrophils and eosinophils by novel indole OXE receptor antagonists. This research is significant in understanding inflammatory responses and potential therapeutic targets (Gore et al., 2014).

  • Chemistry of 5-lipoxygenase Product 5-oxo-ETE : Powell and Rokach (2005) provided an in-depth look into the biochemistry, biology, and chemistry of 5-oxo-ETE, a metabolite of arachidonic acid. Their research covered the synthesis, receptor interaction, and potential role in diseases like asthma (Powell & Rokach, 2005).

Advanced Material Science

  • Fluorescence from Carbon Dots : Shi et al. (2016) discussed the high fluorescence quantum yield in carbon dots, attributing the fluorescence to organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo pyridine derivatives. This research contributes to the understanding and potential applications of carbon dots in nanotechnology and material science (Shi et al., 2016).

properties

Product Name

5-Oxo-2,5-dihydro-2-furylacetate

Molecular Formula

C6H5O4-

Molecular Weight

141.1 g/mol

IUPAC Name

2-(5-oxo-2H-furan-2-yl)acetate

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/p-1

InChI Key

HPEKPJGPWNSAAV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)OC1CC(=O)[O-]

synonyms

muconolactone
muconolactone, 5-(2)H-labeled

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-2,5-dihydro-2-furylacetate
Reactant of Route 2
5-Oxo-2,5-dihydro-2-furylacetate
Reactant of Route 3
5-Oxo-2,5-dihydro-2-furylacetate
Reactant of Route 4
5-Oxo-2,5-dihydro-2-furylacetate
Reactant of Route 5
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Reactant of Route 6
5-Oxo-2,5-dihydro-2-furylacetate

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